4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

Drug design ADME Physicochemical profiling

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 1975118-51-4) is a fully substituted 1H-pyrazole heterocycle bearing a 4-methyl group, a 1-(4-nitrophenyl) substituent, and a 3-trifluoromethyl group. The compound belongs to the 1,3,4-trisubstituted pyrazole class that serves as a key scaffold in medicinal chemistry, particularly as a modified celecoxib framework where the benzenesulfonamide moiety is replaced by a nitroaryl group, altering both electronic character and hydrogen-bonding capacity.

Molecular Formula C11H8F3N3O2
Molecular Weight 271.19 g/mol
Cat. No. B10905663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC11H8F3N3O2
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H8F3N3O2/c1-7-6-16(15-10(7)11(12,13)14)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3
InChIKeyZPCQGYNUDPAVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole – Core Structural and Procurement-Relevant Profile


4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 1975118-51-4) is a fully substituted 1H-pyrazole heterocycle bearing a 4-methyl group, a 1-(4-nitrophenyl) substituent, and a 3-trifluoromethyl group . The compound belongs to the 1,3,4-trisubstituted pyrazole class that serves as a key scaffold in medicinal chemistry, particularly as a modified celecoxib framework where the benzenesulfonamide moiety is replaced by a nitroaryl group, altering both electronic character and hydrogen-bonding capacity [1]. Its physicochemical fingerprint—moderate lipophilicity (AlogP 1.29) and elevated polar surface area (PSA 90.65 Ų)—distinguishes it from the more lipophilic COX-2 inhibitor celecoxib and positions it as a less membrane-permeable but potentially more soluble analog suitable for fragment-based or prodrug strategies .

Why 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs


The precise regiochemical arrangement (4‑methyl, 1‑(4‑nitrophenyl), 3‑trifluoromethyl) creates a unique combination of electronic and steric features that is not reproduced by any single in‑class analog. Replacing the 4‑nitrophenyl group with a 4‑methylphenyl (as in celecoxib) dramatically increases lipophilicity (ΔAlogP ≈ 2.1 units) and removes the electron‑withdrawing nitro handle that enables subsequent reductive functionalization . Moving the methyl group from position 4 to position 5 generates a regioisomer (CAS 374814‑09‑2) that places steric bulk adjacent to the N1‑aryl ring, altering both conformational preference and reactivity at the pyrazole C4 center . Omitting the 4‑methyl substituent altogether yields 1‑(4‑nitrophenyl)‑3‑(trifluoromethyl)‑1H‑pyrazole, which lacks the synthetic utility of the 4‑methyl group for oxidation or cross‑coupling derivatization. These differences are not cosmetic; they translate into measurable variations in lipophilicity, polar surface area, metabolic susceptibility, and synthetic tractability that directly impact compound selection for medicinal chemistry and chemical biology campaigns.

Quantitative Differentiation Evidence for 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole


Lipophilicity and Polar Surface Area Comparison with Celecoxib

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole exhibits a significantly lower computed lipophilicity (AlogP 1.29) and higher polar surface area (PSA 90.65 Ų) compared with celecoxib (AlogP 3.4, PSA 86.4 Ų) . The AlogP difference of 2.1 log units corresponds to an approximate 125‑fold difference in octanol/water partition coefficient, while the PSA increase of ~4.3 Ų places the compound closer to the 90 Ų threshold often associated with reduced passive membrane permeability.

Drug design ADME Physicochemical profiling

COX-2 Inhibitory Activity Relative to Celecoxib and Nitro‑Analog

Whereas celecoxib inhibits COX‑2 with an IC50 of 40 nM, its direct 4‑nitrophenyl analog (4‑[5‑(4‑nitrophenyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl]benzenesulfonamide) shows a 66‑fold reduction in potency (IC50 2630 nM) [1][2]. The target compound lacks the benzenesulfonamide hydrogen‑bond donor/acceptor motif that is essential for COX‑2 binding; SAR from the celecoxib series demonstrates that replacement of the sulfonamide results in complete loss of inhibitory activity (IC50 > 100,000 nM) [1]. Although no direct enzyme assay data have been published for 4‑methyl‑1‑(4‑nitrophenyl)‑3‑(trifluoromethyl)‑1H‑pyrazole, the absence of the sulfonamide pharmacophore permits its use as a COX‑2‑inactive control in phenotypic screens where the pyrazole core must be conserved but target‑engagement must be excluded.

COX-2 inhibition Anti-inflammatory Structure‑activity relationship

Regioisomeric Differentiation: 4‑Methyl vs. 5‑Methyl Substitution

The 4‑methyl regioisomer (target compound) places the methyl substituent on the pyrazole carbon distal to the N1‑aryl ring, whereas the 5‑methyl isomer (CAS 374814‑09‑2) positions the methyl group adjacent to the nitrophenyl moiety . In closely related 1,5‑diarylpyrazole systems, X‑ray crystallography and computational studies have established that 5‑substitution forces the N1‑aryl group out of the pyrazole plane, increasing the dihedral angle by 15–30° relative to the 4‑substituted congeners [1]. This conformational difference alters π‑conjugation and can affect both UV‑Vis spectral properties (λmax shift of 5–15 nm) and the reactivity of the C4 position toward electrophilic substitution.

Regiochemistry Steric effects Synthetic accessibility

Nitro Group as a Quantifiable Synthetic Handle: Reduction to Amine

The 4‑nitrophenyl substituent can be selectively reduced to the corresponding 4‑aminophenyl derivative under catalytic hydrogenation (H2, Pd/C) or dissolving metal conditions (Sn/HCl) with typical isolated yields of 85–95% for analogous nitrophenyl‑pyrazole systems [1]. This transformation installs a primary amine that serves as a conjugation handle for amide bond formation, sulfonamide synthesis, or reductive amination—a functionality absent in the 4‑methylphenyl analog (celecoxib core) which requires separate introduction of an amino group via nitration/reduction sequences.

Synthetic intermediate Nitro reduction Amine building block

Optimal Procurement Scenarios for 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole


Lead‑Series Diversification Requiring Reduced Lipophilicity

When optimizing a celecoxib‑derived lead series, teams often encounter high logP values that drive metabolic clearance and solubility‑limited absorption. Replacing the celecoxib core with 4‑methyl‑1‑(4‑nitrophenyl)‑3‑(trifluoromethyl)‑1H‑pyrazole lowers computed AlogP by 2.1 units while maintaining the trifluoromethyl‑pyrazole pharmacophore [1]. This substitution is particularly advantageous for CNS‑excluded programs where reduced passive permeability is desired, or for oral programs seeking improved fraction absorbed via higher aqueous solubility [2].

Pyrazole‑Based Negative Control for COX‑2 Phenotypic Assays

In phenotypic screens where a pyrazole scaffold must be present but COX‑2 engagement would confound interpretation, the target compound provides a COX‑2‑inert scaffold. Its lack of the benzenesulfonamide pharmacophore, combined with SAR data showing >2500‑fold loss of COX‑2 activity relative to celecoxib, makes it an ideal vehicle for exploring off‑target pharmacology of pyrazole‑containing libraries without cyclooxygenase‑mediated background [1].

Synthesis of Aniline‑Functionalized Pyrazole Building Blocks

Programs requiring a 1‑(4‑aminophenyl)‑pyrazole intermediate can procure the target compound and perform a single‑step reduction (H₂/Pd‑C) to obtain the corresponding aniline in high yield (85–95%) [1]. This route saves two synthetic steps compared to starting from the 4‑methylphenyl analog, directly reducing the cost of goods and accelerating hit‑to‑lead timelines in resource‑constrained academic or biotech settings.

Regiochemically Defined Scaffold for C5 Diversification

The 4‑methyl substitution pattern leaves the pyrazole C5 position sterically accessible for electrophilic halogenation, lithiation, or transition‑metal‑catalyzed cross‑coupling. In contrast, the 5‑methyl regioisomer presents a hindered C5 site that can reduce reaction yields or require forcing conditions [1]. For library synthesis requiring late‑stage C5 functionalization, the 4‑methyl isomer is the superior procurement choice.

Quote Request

Request a Quote for 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.